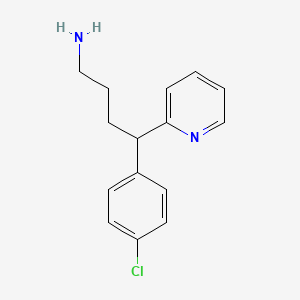
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine is an organic compound that features a chlorophenyl group and a pyridinyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-pyridinecarboxaldehyde.
Formation of Intermediate: These aldehydes undergo a condensation reaction with butan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing large reactors for the condensation reaction.
Efficient Reduction: Employing continuous flow reactors for the reduction step to enhance efficiency and yield.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to modify the aromatic rings.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biology: Used in studies to understand its interaction with biological macromolecules.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic properties.
Industry: Utilized as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine exerts its effects involves:
Molecular Targets: It may interact with specific receptors or enzymes in biological systems.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-(pyridin-3-yl)butan-1-amine: Similar structure but with the pyridinyl group at a different position.
4-(4-Chlorophenyl)-4-(pyridin-4-yl)butan-1-amine: Another positional isomer.
4-(4-Bromophenyl)-4-(pyridin-2-yl)butan-1-amine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H17ClN2 |
|---|---|
Molecular Weight |
260.76 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-pyridin-2-ylbutan-1-amine |
InChI |
InChI=1S/C15H17ClN2/c16-13-8-6-12(7-9-13)14(4-3-10-17)15-5-1-2-11-18-15/h1-2,5-9,11,14H,3-4,10,17H2 |
InChI Key |
FPPYGONMGLZYRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(CCCN)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















